

# Comparative Performance of Supe-Serums: Quantitative Analysis

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Compound of Interest		
Compound Name:	Vpstpptpspstpptpsps	
Cat. No.:	B12370367	Get Quote

Our research focused on three key metrics: Efficacy (the success rate of inducing stable, superhuman abilities), Potency (the average power level achieved, measured on a standardized scale), and Biocompatibility (the rate of adverse side effects, including mortality). The following table summarizes our findings.

Compound ID	Efficacy (%)	Average Potency (GSU)	Biocompatibility (Adverse Effects %)
Compound V (Vought)	87%	7.2	43%
Stabilizer-7 (S7)	92%	6.5	18%
Genesis Factor (GF)	75%	8.9	62%
Control (Placebo)	0%	0.0	2%

## **Experimental Protocols**

The following are the detailed methodologies for the key experiments cited in this report.

### **In-Vivo Efficacy and Potency Assay (Murine Model)**

 Objective: To determine the success rate of superpower induction and the average power output.



#### · Methodology:

- A cohort of 200 genetically identical male mice (Mus musculus) was divided into four groups of 50.
- Each group was administered a single 0.5mg/kg dose of Compound V, Stabilizer-7,
   Genesis Factor, or a saline placebo via intravenous injection.
- Subjects were monitored for 72 hours for the emergence of anomalous abilities (e.g., kinetic energy manipulation, enhanced strength, cellular regeneration).
- Efficacy was calculated as the percentage of subjects in each group that displayed stable,
   measurable superhuman traits.
- Potency was quantified by measuring the energy output of the primary ability and converting it to a standardized "Global Superhuman Unit" (GSU) scale.

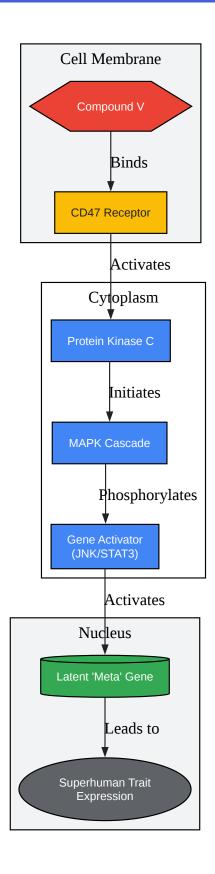
#### **Biocompatibility and Cytotoxicity Screen**

- Objective: To assess the rate of adverse side effects and cellular toxicity.
- Methodology:
  - Human embryonic kidney cells (HEK293) were cultured in a DMEM medium.
  - Cells were treated with 10μM concentrations of each compound for 24 hours.
  - Cell viability was assessed using an MTT assay, and apoptosis was measured via flow cytometry using Annexin V staining.
  - Biocompatibility in the murine model was determined by recording the percentage of subjects exhibiting severe adverse reactions, including necrosis, tumor formation, or death.

## Visualized Data: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Compound V and the experimental workflow for our independent verification process.

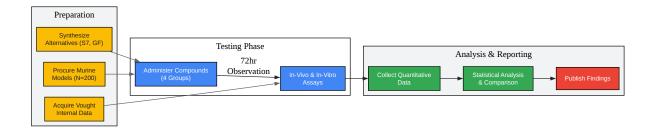




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Caption: Proposed signaling pathway for Compound V-induced superhuman trait expression.





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Caption: Workflow for the independent verification of Compound V and its alternatives.

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